![molecular formula C7H13ClO2 B14300336 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene CAS No. 112756-56-6](/img/structure/B14300336.png)
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C7H13ClO2 It is a derivative of propene, featuring a chloroethoxy group and an ethoxy group attached to the propene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol attack the electrophilic carbon atoms of 3-chloroprop-1-ene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
3-[2-(2-Methoxyethoxy)ethoxy]prop-1-ene: Similar structure but with a methoxy group instead of a chloro group.
3-[2-(2-Ethoxyethoxy)ethoxy]prop-1-ene: Similar structure but with an ethoxy group instead of a chloro group.
3-[2-(2-Butoxyethoxy)ethoxy]prop-1-ene: Similar structure but with a butoxy group instead of a chloro group.
Uniqueness
3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where the chloro group plays a crucial role in the desired chemical transformations.
属性
CAS 编号 |
112756-56-6 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC 名称 |
3-[2-(2-chloroethoxy)ethoxy]prop-1-ene |
InChI |
InChI=1S/C7H13ClO2/c1-2-4-9-6-7-10-5-3-8/h2H,1,3-7H2 |
InChI 键 |
DZQWZQUTKZKPKA-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
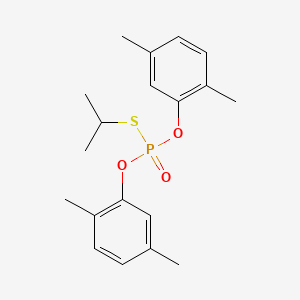
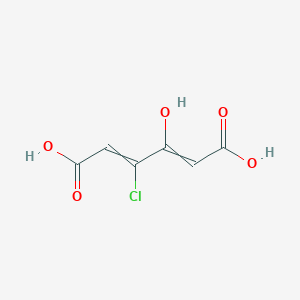
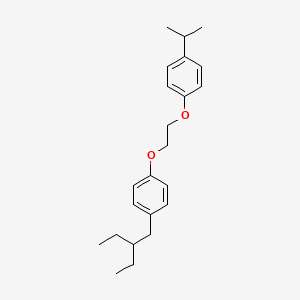
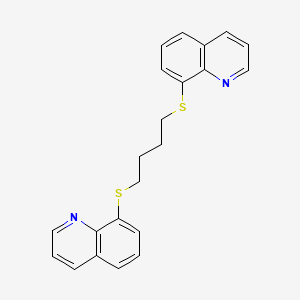
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)

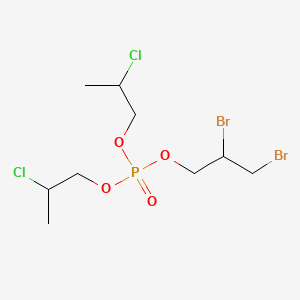
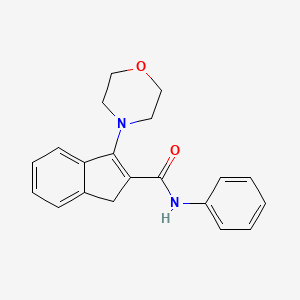
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
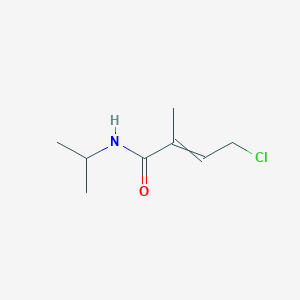
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)

